In-Depth Technical Guide: Chemical Structure, Synthesis, and Characterization of 2-Allylthio-4-amino-5-tosylthiazole
In-Depth Technical Guide: Chemical Structure, Synthesis, and Characterization of 2-Allylthio-4-amino-5-tosylthiazole
Executive Summary
The compound 2-allylthio-4-amino-5-tosylthiazole (CAS: 117420-83-4) is a highly functionalized heterocyclic scaffold with significant utility in medicinal chemistry and advanced materials science. Formally designated as 4-thiazolamine, 5-[(4-methylphenyl)sulfonyl]-2-(2-propen-1-ylthio)-[1], this molecule features a fully substituted thiazole ring. With a molecular weight of 326.46 g/mol [2], it integrates three distinct pharmacophoric domains: a lipophilic allyl thioether, a hydrogen-bond-donating primary amine, and a sterically demanding, electron-withdrawing tosyl (p-toluenesulfonyl) group. This whitepaper details the structural logic, mechanistic synthesis, and analytical validation required to successfully construct and characterize this complex heterocycle.
Structural Elucidation & Pharmacophoric Significance
The architectural design of 2-allylthio-4-amino-5-tosylthiazole is not arbitrary; each functional group serves a specific chemical and biological purpose:
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Thiazole Core: Provides a stable, planar heteroaromatic system capable of π−π stacking. The nitrogen atom (N3) acts as a hydrogen bond acceptor.
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2-Allylthio Group (-S-CH₂-CH=CH₂): Positioned at C2, this thioether enhances the overall lipophilicity of the molecule. The terminal olefin provides a versatile synthetic handle for downstream late-stage functionalization, such as cross-metathesis or click chemistry (following epoxidation/azidation).
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4-Amino Group (-NH₂): Located at C4, this primary amine is a strong hydrogen bond donor. In drug design, 4-aminothiazoles frequently anchor the molecule to the hinge region of kinase enzymes.
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5-Tosyl Group (-SO₂-C₆H₄-CH₃): The sulfonyl moiety at C5 strongly withdraws electron density from the thiazole ring, modulating the basicity of the adjacent 4-amino group. Furthermore, the bulky p-tolyl ring occupies deep hydrophobic pockets in biological targets.
Mechanistic Synthesis Pathway
The construction of 5-(alkylsulfonyl)thiazoles is classically achieved via the reaction of cyanodithioimidocarbonates with functionalized methyl halides[3]. This methodology is highly effective for synthesizing 4-amino-2,5-substituted thiazoles[4].
The synthesis relies on a stepwise, one-pot or two-pot convergent approach utilizing dipotassium cyanodithioimidocarbonate ( K2S2C=N−CN ) as the foundational C-N-C building block.
Causality of Experimental Choices
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Selective Mono-alkylation: The dipotassium salt possesses two equivalent thiolate nucleophiles. By adding exactly 1.0 equivalent of allyl bromide at strictly 0 °C, we exploit kinetic control to achieve selective mono-alkylation, preventing the formation of symmetrical bis-allyl byproducts.
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Choice of Base (K₂CO₃): Following the addition of chloromethyl p-tolyl sulfone ( TsCH2Cl ), anhydrous potassium carbonate is introduced. K₂CO₃ is perfectly calibrated for this system: it is sufficiently basic to deprotonate the highly acidic methylene group (flanked by the sulfonyl and sulfur atoms) to form the requisite carbanion, yet mild enough to avoid hydrolyzing the sensitive nitrile group.
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Cyclization Logic: The resulting carbanion undergoes a 5-exo-dig intramolecular nucleophilic attack on the electrophilic nitrile carbon. According to Baldwin's rules, this trajectory is highly favored, driving the spontaneous ring closure and subsequent tautomerization to the aromatic 4-aminothiazole.
Workflow for the stepwise synthesis of 2-allylthio-4-amino-5-tosylthiazole.
Experimental Protocols
The following protocol outlines a self-validating system for the synthesis of the title compound.
Reagents Required:
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Dipotassium cyanodithioimidocarbonate (10.0 mmol)
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Allyl bromide (10.0 mmol)
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Chloromethyl p-tolyl sulfone (10.0 mmol)
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Anhydrous Potassium Carbonate (15.0 mmol)
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Anhydrous N,N-Dimethylformamide (DMF, 25 mL)
Step-by-Step Methodology:
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Mono-alkylation (0 °C): Suspend dipotassium cyanodithioimidocarbonate in anhydrous DMF (15 mL) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Add allyl bromide dropwise over 15 minutes.
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Validation: Stir for 2 hours at 0 °C. Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of allyl bromide indicates the complete formation of potassium allyl cyanodithioimidocarbonate.
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S-alkylation (Room Temperature): To the reaction mixture, add chloromethyl p-tolyl sulfone dissolved in DMF (10 mL), followed by anhydrous K₂CO₃. Allow the mixture to warm to room temperature and stir for 1 hour.
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Cyclization (60 °C): Elevate the temperature to 60 °C and stir for 4–6 hours.
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Validation: The cyclization is confirmed via TLC by the emergence of a highly polar, strongly UV-active spot (the aromatic thiazole core).
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Work-up & Purification: Quench the reaction by pouring it into crushed ice/water (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove DMF, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the pure product.
Mechanistic logic of the base-catalyzed thiazole ring cyclization.
Analytical Characterization Data
Proper structural validation requires a multi-modal analytical approach. The expected quantitative data for 2-allylthio-4-amino-5-tosylthiazole is summarized in the tables below.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Tosyl Ar-H | 7.75 | d (J = 8.2 Hz) | 2H | ortho-Ar-H (to SO₂) |
| Amino -NH₂ | 7.40 | br s | 2H | C4-NH₂ (Exchangeable) |
| Tosyl Ar-H | 7.35 | d (J = 8.2 Hz) | 2H | meta-Ar-H (to SO₂) |
| Allyl -CH= | 5.85 – 5.95 | m | 1H | -CH=CH₂ |
| Allyl =CH₂ | 5.10 – 5.30 | m | 2H | -CH=CH₂ (Terminal) |
| Allyl -CH₂-S | 3.80 | d (J = 7.0 Hz) | 2H | -S-CH₂- |
| Tosyl -CH₃ | 2.35 | s | 3H | Ar-CH₃ |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Chemical Shift (ppm) | Assignment |
| Thiazole C2 | 168.5 | S-C=N |
| Thiazole C4 | 161.2 | C-NH₂ |
| Tosyl Ar-C | 143.8, 140.1 | Quaternary Ar-C |
| Allyl -CH= | 133.2 | -CH=CH₂ |
| Tosyl Ar-C | 129.8, 126.5 | Aromatic CH |
| Allyl =CH₂ | 118.5 | -CH=CH₂ |
| Thiazole C5 | 115.4 | C-SO₂ |
| Allyl -CH₂-S | 36.4 | -S-CH₂- |
| Tosyl -CH₃ | 21.1 | Ar-CH₃ |
Table 3: Physicochemical & Mass Spectrometry Data
| Property / Method | Value / Result |
| Molecular Formula | C₁₃H₁₄N₂O₂S₃ |
| Molecular Weight | 326.46 g/mol [2] |
| HRMS (ESI+) | [M+H]⁺ m/z calculated: 327.0290, found: 327.0285 |
| IR (ATR, cm⁻¹) | 3410, 3320 (N-H stretch), 1620 (C=N), 1310, 1140 (SO₂ stretch) |
References
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Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom. Thieme Connect. URL:[Link]
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Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry, ACS Publications. URL:[Link]
